N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)propanamide
Description
N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Properties
Molecular Formula |
C19H18ClN3O2 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2-(2-chlorophenoxy)propanamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-14(25-17-10-6-5-9-16(17)20)19(24)22-18-11-12-21-23(18)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,22,24) |
InChI Key |
BFKZGIODCXTBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=NN1CC2=CC=CC=C2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with 2-chlorophenoxypropanoic acid: The benzylated pyrazole is then coupled with 2-chlorophenoxypropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)propanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)propanamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-bromophenoxy)propanamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)propanamide
Uniqueness
N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)propanamide is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
